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molecular formula C15H19NO B8400959 1-(2-Ethylbutyl) indole-4-carbaldehyde

1-(2-Ethylbutyl) indole-4-carbaldehyde

Cat. No. B8400959
M. Wt: 229.32 g/mol
InChI Key: XORFAYCXXQHWEM-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 4.55 g of 1-bromo-2-ethylbutane and 2.00 g of indole-4-carbaldehyde as a starting material to give 1.92 g of 1-(2-ethylbutyl) indole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 61%.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([CH2:6][CH3:7])[CH2:4][CH3:5].[NH:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([CH:17]=[O:18])[C:11]=2[CH:10]=[CH:9]1>>[CH2:4]([CH:3]([CH2:6][CH3:7])[CH2:2][N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([CH:17]=[O:18])[C:11]=2[CH:10]=[CH:9]1)[CH3:5]

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
BrCC(CC)CC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CN1C=CC=2C(=CC=CC12)C=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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